Unraveling the Intricacies of MYX1715: A Deep Dive into its Anti-Cancer Mechanism of Action
Unraveling the Intricacies of MYX1715: A Deep Dive into its Anti-Cancer Mechanism of Action
For Immediate Release
LONDON, UK – December 10, 2025 – In a significant stride for oncology research, a comprehensive technical guide has been compiled, elucidating the multifaceted mechanism of action of MYX1715, a potent N-Myristoyltransferase (NMT) inhibitor, in cancer cells. This document, tailored for researchers, scientists, and drug development professionals, offers an in-depth exploration of the core pathways affected by this promising therapeutic agent, supported by quantitative data, detailed experimental protocols, and novel visual representations of its molecular interactions.
MYX1715 emerges as a highly selective inhibitor of N-Myristoyltransferase, an enzyme crucial for the proper function and localization of a multitude of proteins involved in cell signaling and survival.[1][2][3] By targeting NMT, MYX1715 disrupts essential cellular processes in cancer cells, leading to their demise through a variety of interconnected pathways. This guide synthesizes the current understanding of MYX1715's activity, from its direct enzymatic inhibition to its downstream consequences on oncogenic signaling, cell cycle progression, and the induction of cellular senescence.
Core Mechanism: Inhibition of N-Myristoyltransferase
MYX1715 exhibits a high affinity for N-Myristoyltransferase, with a dissociation constant (KD) value of 0.09 nM.[1] NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide array of cellular proteins. This lipid modification, known as myristoylation, is critical for protein-membrane interactions, protein-protein interactions, and the stability of numerous signaling proteins.[2][3][4] Inhibition of NMT by MYX1715 leads to a global reduction in protein myristoylation, triggering a cascade of events that are detrimental to cancer cell survival.
Downstream Cellular Consequences of NMT Inhibition by MYX1715
The inhibition of NMT by MYX1715 instigates a multi-pronged attack on cancer cells, culminating in cell death and tumor growth inhibition. The primary downstream effects include:
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Induction of Endoplasmic Reticulum (ER) Stress, Cell Cycle Arrest, and Apoptosis: The disruption of myristoylation of key proteins involved in cellular homeostasis leads to ER stress.[2][3] This, in turn, activates the unfolded protein response (UPR), which, when prolonged and severe, triggers apoptosis. Furthermore, NMT inhibition causes a G1 phase cell cycle arrest, preventing cancer cell proliferation.[3]
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Disruption of Oncogenic Signaling Pathways: Several proteins critical for cancer progression are NMT substrates. A key target is the proto-oncogene c-Src.[3][4][5] Inhibition of Src myristoylation prevents its localization to the cell membrane, thereby inhibiting its kinase activity and downstream signaling pathways that promote cell growth and survival.[3][4]
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Synthetic Lethality in MYC-Deregulated Cancers: A pivotal finding is the heightened sensitivity of cancer cells with deregulated MYC oncogene to NMT inhibitors like MYX1715.[6][7] This synthetic lethal interaction is linked to the disruption of mitochondrial function. Specifically, NMT inhibition leads to the loss of myristoylation and subsequent degradation of NDUFAF4, a key assembly factor for mitochondrial complex I.[6][8] This results in mitochondrial dysfunction and selective killing of MYC-driven cancer cells.[6][7]
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Anti-Angiogenic and Anti-Metastatic Effects: NMT inhibition has been shown to reduce angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] This is achieved by impairing the signaling of Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor (EGF) receptors, which rely on myristoylated Src family kinases for their downstream signaling.[5] Furthermore, by inhibiting cell migration and invasion, NMT inhibitors can potentially reduce cancer metastasis.[5]
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Dual Cytotoxic and Senolytic Activity: Beyond its direct cytotoxic effects, MYX1715 also functions as a senolytic agent, selectively eliminating senescent "zombie" cells.[9][10] Senescent cells can accumulate in the tumor microenvironment and promote cancer progression. MYX1715's ability to eradicate these cells represents a novel and potentially powerful anti-cancer strategy.[9][10] This senolytic activity is linked to the inhibition of COPI vesicle formation, a process dependent on the myristoylated ARF1 protein.[9]
Quantitative Data Summary
The anti-proliferative activity of MYX1715 has been quantified across various cancer cell lines. The following tables summarize the available in vitro and in vivo data.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LU0884 | Lung Cancer | 44 | [1] |
| LU2511 | Lung Cancer | 9 | [1] |
| CAL51 | Breast Cancer | 44 | [11] |
| A2780 | Ovarian Cancer | - | [11] |
| SNU620 | Gastric Cancer | - | [11] |
| Animal Model | Cancer Type | Dosage and Schedule | Outcome | Reference |
| Th-MYCN GEMM Model | Neuroblastoma | 12.5 and 25 mg/kg, single dose for 20 days | Prevents tumor growth | [1] |
| DLBCL Xenograft Model | Lymphoma | 12.5 and 25 mg/kg, single dose for 20 days | Prevents tumor growth | [1] |
| Gastric Cancer Xenograft | Gastric Cancer | 12.5 and 25 mg/kg, single dose for 20 days | Prevents tumor growth | [1] |
| HT-1376 Bladder Xenograft | Bladder Cancer | Increasing concentrations for 28 days | Reduction of Src, Lyn, and VEGFR levels | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms described, the following diagrams have been generated using the DOT language.
Caption: MYX1715 inhibits NMT, leading to reduced protein myristoylation and diverse anti-cancer effects.
Caption: Workflow for determining the IC50 of MYX1715 in cancer cell lines.
Detailed Experimental Protocols
While specific, detailed protocols are often proprietary, the following outlines the general methodologies employed in the preclinical evaluation of MYX1715, based on standard cancer research practices.
Cell Viability Assay (IC50 Determination)
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Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
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Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density to ensure exponential growth during the assay period.
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Compound Treatment: The following day, cells are treated with a serial dilution of MYX1715. A vehicle control (e.g., DMSO) is also included.
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Incubation: Plates are incubated for a period of 72 hours to allow for the compound to exert its effects.
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Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
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Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blotting for Protein Expression and Phosphorylation
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Cell Lysis: Cancer cells are treated with MYX1715 for specified time points. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
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SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Src, phospho-Src, NDUFAF4, GAPDH).
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Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).
In Vivo Xenograft Studies
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Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for the study.
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Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
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Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
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Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. MYX1715 is administered via a suitable route (e.g., oral gavage or intraperitoneal injection) according to the specified dosing schedule. The control group receives the vehicle.
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Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.
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Toxicology Assessment: The body weight of the mice is monitored as an indicator of general health and potential toxicity.
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Immunohistochemistry: Excised tumors can be fixed, sectioned, and stained with antibodies against specific markers (e.g., Ki-67 for proliferation, CD31 for angiogenesis) to further investigate the in vivo mechanism of action.
Conclusion
MYX1715 represents a novel and promising therapeutic agent with a unique and multifaceted mechanism of action against cancer. By inhibiting N-Myristoyltransferase, it triggers a cascade of events including ER stress, cell cycle arrest, apoptosis, and disruption of key oncogenic signaling pathways. Its synthetic lethality with MYC-deregulated cancers and its dual cytotoxic and senolytic activities further underscore its potential as a powerful anti-cancer drug. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of MYX1715 and other NMT inhibitors as a new class of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells | Imperial News | Imperial College London [imperial.ac.uk]
- 7. MYC deregulation sensitizes cancer cells to N-myristoyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. myricxbio.com [myricxbio.com]
- 11. myricxbio.com [myricxbio.com]
